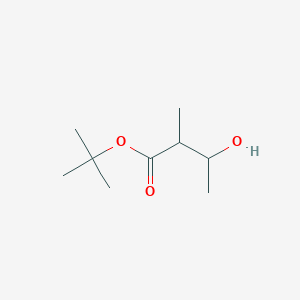

t-Butyl 2-methyl-3hydroxybutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H18O3 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-2-methylbutanoate |

InChI |

InChI=1S/C9H18O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6-7,10H,1-5H3 |

InChI Key |

LAIIJUKPDBKJGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Applications As a Synthetic Intermediate

Contributions to Natural Product Total Synthesis

Based on a review of available scientific literature, there are no prominent, documented instances of t-Butyl 2-methyl-3-hydroxybutanoate being used as a key intermediate in the total synthesis of natural products.

Derivatization for Enhanced Synthetic Utility

The true power of a synthetic intermediate lies in its capacity for selective modification. The two functional groups of t-Butyl 2-methyl-3-hydroxybutanoate—the hydroxyl group and the t-butyl ester—can be manipulated to facilitate complex synthetic strategies.

In multi-step organic synthesis, it is often necessary to "protect" a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The t-butyl ester in t-Butyl 2-methyl-3-hydroxybutanoate itself functions as a protecting group for the carboxylic acid. Its bulky nature provides steric hindrance, and it can be selectively removed under specific conditions.

The stability of the t-butyl ester group to a variety of reaction conditions makes it a robust protecting group. It is notably stable to many nucleophilic and basic reagents, as well as some reducing and oxidizing agents. However, it is sensitive to strong acidic conditions, which allows for its selective removal, or "deprotection." organic-chemistry.org

Table 1: Stability of the t-Butyl Ester Protecting Group

| Reagent Class | Stability/Reactivity | Conditions | Reference |

|---|---|---|---|

| Aqueous Acid | Labile | pH < 1 | organic-chemistry.org |

| Aqueous Base | Stable | pH 9-12, RT | organic-chemistry.org |

| Strong Bases | Generally Stable | LDA, NEt3, Pyridine, t-BuOK | organic-chemistry.org |

| Nucleophiles | Generally Stable | RMgX, RCuLi, Enolates, NH3 | organic-chemistry.org |

| Reductants | Generally Stable | H2/Ni, NaBH4, LiAlH4 | organic-chemistry.org |

| Oxidants | Generally Stable | KMnO4, OsO4, CrO3/Py | organic-chemistry.org |

Deprotection of the t-butyl ester is typically achieved under acidic conditions. For example, aqueous phosphoric acid is an effective and environmentally benign reagent for this purpose. organic-chemistry.org

Furthermore, the hydroxyl group of t-Butyl 2-methyl-3-hydroxybutanoate can be protected, for instance, by converting it into a t-butyl ether or a silyl (B83357) ether. organic-chemistry.org This creates an "orthogonally" protected molecule, where each protecting group can be removed independently. For example, a silyl ether protecting the hydroxyl group could be cleaved using a fluoride (B91410) source without affecting the t-butyl ester. Conversely, the t-butyl ester can be cleaved with acid while leaving the silyl ether intact. This ability to selectively unmask one reactive site at a time is a cornerstone of modern synthetic strategy, allowing for the precise and efficient construction of complex target molecules.

Functional Group Interconversions at the Hydroxyl and Ester Moieties

The synthetic utility of t-butyl 2-methyl-3-hydroxybutanoate is significantly enhanced by the selective chemical manipulation of its two primary functional groups: the hydroxyl (-OH) group and the tert-butyl ester (-COOC(CH3)3) group. These moieties can undergo a variety of interconversions, allowing for the strategic modification of the molecule to access a range of other valuable chiral building blocks.

The hydroxyl group can be subjected to oxidation to yield the corresponding ketone, while the ester group's reactivity is primarily centered on its hydrolysis to the carboxylic acid or its reduction to a primary alcohol. The sterically demanding tert-butyl group confers specific reactivity characteristics, particularly concerning the hydrolysis of the ester. organic-chemistry.org

Reactions at the Hydroxyl Group

The secondary hydroxyl group in t-butyl 2-methyl-3-hydroxybutanoate is a key site for functionalization. A primary transformation is its oxidation to a carbonyl group.

Oxidation to Ketone: The oxidation of the secondary alcohol functionality furnishes the corresponding β-keto ester, t-butyl 2-methyl-3-oxobutanoate. This transformation is a common strategy in organic synthesis to introduce a ketone functionality while preserving the ester group. Various oxidizing agents can be employed for this purpose. The choice of oxidant is crucial to ensure selective oxidation of the alcohol without affecting other parts of the molecule.

| Product | Reagent/Conditions | Research Finding |

| t-Butyl 2-methyl-3-oxobutanoate | Standard oxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane) | The hydroxyl group can be oxidized to form a ketone. This conversion is a standard transformation for secondary alcohols in organic synthesis. |

Reactions at the Ester Group

The tert-butyl ester is known for its relative stability under certain conditions but can be selectively cleaved or transformed. organic-chemistry.org Its bulky nature prevents many common nucleophilic substitution reactions but allows for specific deprotection strategies. organic-chemistry.orgwikipedia.org

Hydrolysis to Carboxylic Acid: The most significant interconversion of the tert-butyl ester is its hydrolysis to the parent carboxylic acid, 2-methyl-3-hydroxybutanoic acid. This reaction, often referred to as deprotection, can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a common method for cleaving tert-butyl esters. libretexts.org The reaction proceeds by heating the ester in the presence of a strong acid catalyst and excess water, though the conditions are reversible. libretexts.org

Alkaline hydrolysis, or saponification, involves treating the ester with a base like sodium hydroxide. This reaction is irreversible and goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org However, tert-butyl esters are notably resistant to certain basic hydrolysis conditions compared to less sterically hindered esters like methyl or ethyl esters. amelica.org For instance, under conditions where a methyl ester might be fully hydrolyzed in under two hours, a tert-butyl ester can show minimal conversion even after extended reaction times. amelica.org More rigorous non-aqueous conditions have been developed to facilitate the hydrolysis of hindered esters. arkat-usa.org

| Reaction | Reagent/Conditions | Products | Research Finding |

| Acidic Hydrolysis | Excess H2O, strong-acid catalyst, heat | 2-Methyl-3-hydroxybutanoic acid, tert-Butanol | This is the reverse of esterification and is a reversible reaction. libretexts.org |

| Basic Hydrolysis (Saponification) | Base (e.g., NaOH), heat | Salt of 2-methyl-3-hydroxybutanoic acid, tert-Butanol | This reaction is irreversible and goes to completion. tert-Butyl esters are generally more resistant to basic hydrolysis than less hindered esters. libretexts.orgamelica.org |

| Conversion to Acid Chloride | Thionyl chloride (SOCl2), room temperature | 2-Methyl-3-(chloroformyl)butanoate | tert-Butyl esters can react with SOCl2 at room temperature to yield acid chlorides, a reaction not observed with methyl or ethyl esters under the same conditions. organic-chemistry.org |

Reduction to Alcohol: The ester group can also be reduced to a primary alcohol. This transformation converts the ester moiety into a 1,2-diol structure within the molecule. Powerful reducing agents are typically required for this conversion.

| Product | Reagent/Conditions | Research Finding |

| 2-Methylbutane-1,3-diol | Strong reducing agents (e.g., Lithium aluminum hydride) | The ester group can be reduced to form the corresponding alcohol, creating a diol. |

Advanced Analytical and Structural Elucidation Techniques for T Butyl 2 Methyl 3 Hydroxybutanoate

Spectroscopic Analysis for Stereochemical Assignment

Spectroscopic techniques are paramount in the stereochemical analysis of t-Butyl 2-methyl-3-hydroxybutanoate, offering non-destructive and highly informative methods to probe its chiral nature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the structural elucidation of organic compounds. In the context of t-Butyl 2-methyl-3-hydroxybutanoate, advanced NMR methods are indispensable for determining its stereoisomeric composition and absolute configuration.

To determine the diastereomeric excess (d.e.) of t-Butyl 2-methyl-3-hydroxybutanoate, the molecule can be derivatized with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. springernature.comnih.gov The resulting diastereomers exhibit distinct signals in their ¹H and ¹³C NMR spectra, allowing for their quantification. The integration of these signals provides a direct measure of the diastereomeric ratio and, consequently, the diastereomeric excess of the original sample. This method is crucial in assessing the stereoselectivity of synthetic routes leading to t-Butyl 2-methyl-3-hydroxybutanoate.

A related approach has been successfully used in the analysis of similar β-hydroxy acid derivatives. For instance, the diastereomeric excess of 3-hydroxy-2-methylbutanoic acid stereoisomers has been determined using optical methods, which can be correlated with NMR data. rsc.orgnih.gov

| Technique | Principle | Application to t-Butyl 2-methyl-3-hydroxybutanoate |

| NMR with Chiral Derivatizing Agents (e.g., MTPA) | Formation of diastereomeric esters with distinct NMR signals. | Quantification of the ratio of (2R,3R)- and (2R,3S)- or (2S,3R)- and (2S,3S)-isomers. |

Mosher's method is a widely recognized NMR technique for determining the absolute configuration of chiral secondary alcohols. springernature.comnih.gov This method involves the formation of diastereomeric esters using the (R) and (S) enantiomers of a chiral derivatizing agent, typically MTPA-Cl. researchgate.net By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center in the ¹H NMR spectra of the two diastereomers, the absolute configuration of the alcohol can be deduced. nih.gov

For t-Butyl 2-methyl-3-hydroxybutanoate, the application of Mosher's method to the hydroxyl group at the C3 position would allow for the determination of its absolute configuration (R or S). nie.edu.sg The analysis of the Δδ values for the protons on C2 and C4 provides the necessary information to assign the stereochemistry at C3. nih.gov

| Method | Reagents | Principle | Expected Outcome for t-Butyl 2-methyl-3-hydroxybutanoate |

| Mosher's Method | (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) | Analysis of chemical shift differences (Δδ) in the ¹H NMR spectra of the resulting diastereomeric esters. springernature.comnih.gov | Unambiguous assignment of the absolute configuration (R or S) at the C3 stereocenter. |

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in elucidating the conformational preferences of molecules. NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and preferred rotamers.

| 2D NMR Technique | Information Gained | Relevance to t-Butyl 2-methyl-3-hydroxybutanoate |

| NOESY | Through-space proton-proton correlations. | Determination of the preferred conformation (e.g., syn/anti) around the C2-C3 bond by identifying protons in close spatial proximity. |

Vibrational and Electronic Circular Dichroism (VCD/ECD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum of t-Butyl 2-methyl-3-hydroxybutanoate with quantum chemical calculations of the predicted spectra for its different stereoisomers, the absolute configuration can be unequivocally assigned. nih.gov

ECD, which measures the differential absorption of circularly polarized ultraviolet and visible light, is another valuable tool. sigmaaldrich.com The Cotton effects observed in the ECD spectrum are characteristic of the electronic transitions within the chiral molecule and are directly related to its absolute stereochemistry. Theoretical calculations of the ECD spectrum for the possible stereoisomers of t-Butyl 2-methyl-3-hydroxybutanoate can be compared with the experimental spectrum to determine the absolute configuration. Recent studies have demonstrated the use of circular dichroism to determine the enantiomeric and diastereomeric excess of related α-methyl-β-hydroxy carboxylic acids. rsc.orgnih.govresearchgate.net

| Technique | Principle | Application to t-Butyl 2-methyl-3-hydroxybutanoate |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.gov | Determination of absolute configuration by comparing experimental and theoretically calculated spectra. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Assignment of absolute configuration based on the sign and intensity of Cotton effects. |

X-ray Crystallography of t-Butyl 2-Methyl-3-hydroxybutanoate Derivatives

While obtaining single crystals of t-Butyl 2-methyl-3-hydroxybutanoate itself may be challenging due to its relatively low melting point and potential for conformational flexibility, the formation of crystalline derivatives offers a definitive method for structural elucidation via X-ray crystallography.

| Technique | Principle | Application to t-Butyl 2-methyl-3-hydroxybutanoate |

| X-ray Crystallography of Derivatives | Diffraction of X-rays by a single crystal of a derivative. | Unambiguous determination of the absolute configuration and solid-state conformation of the derivatized molecule. |

Determination of Absolute Configuration in Solid State

The most conclusive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. purechemistry.orgwikipedia.org This technique provides an unambiguous three-dimensional map of the atomic arrangement within a molecule. For this method to be successful, the target compound, t-butyl 2-methyl-3-hydroxybutanoate, must first be grown into a high-quality single crystal.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. suniv.ac.in The analysis of this pattern allows for the calculation of the electron density distribution throughout the crystal, revealing the precise position of each atom. To determine the absolute configuration (i.e., distinguishing between the R and S forms), a phenomenon known as anomalous dispersion is utilized. wikipedia.org This effect, particularly when heavy atoms are present in the structure or by using specific X-ray wavelengths, allows for the definitive assignment of the Cahn-Ingold-Prelog (R/S) descriptors to each stereocenter. wikipedia.org

While no public crystal structure for t-butyl 2-methyl-3-hydroxybutanoate is available, the methodology is well-established. For difficult-to-crystallize small molecules, co-crystallization with a "crystallization chaperone" can be employed to yield crystals suitable for X-ray analysis. nih.gov Alternatively, derivatizing the hydroxyl group with a chiral reagent containing a known absolute configuration can facilitate the determination. For instance, the absolute configuration of chiral ethanol-1-d was successfully determined by neutron diffraction analysis of its camphanate ester derivative. acs.org

Elucidation of Molecular Conformation and Packing

Beyond absolute configuration, X-ray crystallography also provides invaluable insights into the molecule's conformation and intermolecular interactions in the solid state. fzu.edu.cn The conformation describes the preferred spatial arrangement of the molecule's atoms, including the torsion angles of rotatable bonds, such as the C2-C3 bond in the butanoate chain. This information reveals the lowest energy three-dimensional shape of the molecule.

Mass Spectrometry (MS) Applications in Stereoisomer Analysis

Mass spectrometry is a powerful tool for molecular weight determination and structural analysis, but it cannot directly differentiate between enantiomers. To apply MS for stereoisomer analysis, it is typically coupled with a chiral separation technique, most commonly chromatography.

Chiral Derivatization for GC-MS/MS

An effective indirect method for analyzing enantiomers and diastereomers by Gas Chromatography-Mass Spectrometry (GC-MS) involves chiral derivatization. wikipedia.org This strategy converts the mixture of stereoisomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgnih.gov These newly formed diastereomers have distinct physical properties and can be separated on a standard, non-chiral GC column.

For t-butyl 2-methyl-3-hydroxybutanoate, the reactive hydroxyl group is the target for derivatization. The analyte can be reacted with a CDA like the acid chloride of (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), which readily forms diastereomeric esters. wikipedia.org The resulting diastereomers will exhibit different retention times in the GC, allowing for their separation and subsequent detection and quantification by the mass spectrometer. This derivatization not only enables chiral discrimination but can also improve the thermal stability and chromatographic behavior of the analyte. sigmaaldrich.com

Table 1: Common Chiral Derivatizing Agents (CDAs) for Alcohols for GC-MS Analysis

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Principle |

|---|---|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | (R)-MTPA-Cl | Alcohols, Amines | Forms diastereomeric esters with the hydroxyl group, which are separable on achiral GC columns. wikipedia.org |

| (R)-(-)-Menthyl chloroformate | Alcohols, Amines | Reacts with the hydroxyl group to form diastereomeric carbonates, allowing GC separation. | |

| N-Trifluoroacetyl-L-prolyl chloride | TFAP-Cl | Alcohols, Amines | Forms stable diastereomeric esters or amides suitable for GC-MS analysis. |

| (S)-(+)-3-Methyl-2-butyl isocyanate | Alcohols | Forms diastereomeric carbamates that can be resolved chromatographically. nih.gov |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Direct chromatographic methods are the cornerstone for assessing the enantiomeric and diastereomeric purity of chiral compounds. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

Gas Chromatography (GC) with Chiral Columns

Direct chiral GC is a highly effective method for separating volatile stereoisomers. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers of the analyte exhibit different affinities for the CSP, resulting in different retention times.

While specific application notes for t-butyl 2-methyl-3-hydroxybutanoate are not prevalent, methods for structurally analogous compounds provide a clear blueprint for analysis. A study on methyl 3-hydroxy-2-methylbutanoate, the methyl ester analog, demonstrated the successful separation of all four stereoisomers using a CP Chirasil-Dex CB column. researchgate.net Similarly, the enantiomers of methyl 3-hydroxybutyrate (B1226725) have been resolved using an Astec® CHIRALDEX™ B-DP column. sigmaaldrich.com These results indicate that cyclodextrin-based chiral GC columns are highly suitable for the stereoisomeric analysis of t-butyl 2-methyl-3-hydroxybutanoate.

Table 2: Chiral GC Columns for Analysis of Related Hydroxy Esters

| Analyte | Chiral Stationary Phase (CSP) | Column Example | Key Finding | Reference |

|---|---|---|---|---|

| Methyl 3-hydroxy-2-methylbutanoate (4 stereoisomers) | Permethylated-beta-cyclodextrin | CP Chirasil-Dex CB | Successful baseline separation of all four stereoisomers was achieved. | researchgate.net |

| Methyl 3-hydroxybutyrate (enantiomers) | 2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin | Astec® CHIRALDEX™ B-DP | Effective separation of the (R)- and (S)-enantiomers. | sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for the separation and quantification of stereoisomers. The method relies on chiral stationary phases (CSPs) that create a chiral environment, leading to differential retention of enantiomers and diastereomers.

For compounds like t-butyl 2-methyl-3-hydroxybutanoate, polysaccharide-based CSPs are particularly effective. These columns, such as those in the Chiralpak® and Chiralcel® series, consist of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) gel support. mz-at.dehplc.eu The helical structure of the polysaccharide polymer contains chiral grooves and cavities that lead to stereoselective interactions (e.g., hydrogen bonding, dipole-dipole) with the analyte molecules. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. mz-at.de Columns like the Chiralpak AD-H (amylose derivative) and Chiralcel OD-H (cellulose derivative) have demonstrated broad applicability for resolving a vast range of chiral compounds, including those with ester and hydroxyl functionalities. researchgate.netnih.gov

Table 3: Polysaccharide-Based HPLC Columns for Chiral Separations

| Column Name | Chiral Selector | Typical Mobile Phases | Key Characteristics | Reference |

|---|---|---|---|---|

| Chiralpak® IA / AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Alkane/Alcohol, Acetonitrile, Methanol, Ethanol | Broadly applicable with high selectivity. Immobilized version (IA) allows for a wider range of solvents. mz-at.de | mz-at.denih.gov |

| Chiralcel® OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Alkane/Alcohol | One of the most widely used CSPs, known for its robustness and broad enantioselectivity. Immobilized version is IB. hplc.eu | hplc.eu |

| Chiralpak® AY-H | Amylose tris(5-chloro-2-methylphenylcarbamate) | Alkane/Alcohol | Provides alternative selectivity to other amylose-based phases. Prohibited solvents include acetone, chloroform, and THF. chiraltech.com | chiraltech.com |

Computational Chemistry and Modeling Studies of T Butyl 2 Methyl 3 Hydroxybutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of t-butyl 2-methyl-3-hydroxybutanoate. These calculations, typically employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons within the molecule, which in turn dictates its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

For t-butyl 2-methyl-3-hydroxybutanoate, theoretical calculations would likely be performed using a basis set such as 6-31G* to obtain optimized geometries and electronic properties. The calculated HOMO and LUMO energies would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. For instance, the oxygen atoms of the hydroxyl and ester groups are expected to have a high electron density, making them potential sites for electrophilic attack.

Table 1: Calculated Electronic Properties of t-Butyl 2-methyl-3-hydroxybutanoate (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the ester and alkyl groups in t-butyl 2-methyl-3-hydroxybutanoate allows it to adopt various spatial arrangements, or conformations. Conformational analysis is crucial for understanding the molecule's preferred shapes and the energy barriers between different conformations. The relative stability of these conformers can significantly influence the molecule's physical properties and its interaction with other molecules, such as enzymes.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them. This analysis would reveal the most stable conformations, which are likely to be the most populated at a given temperature. The presence of stereocenters at the C2 and C3 positions adds another layer of complexity, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Computational analysis can determine the relative energies of these stereoisomers, providing insight into their thermodynamic stability.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

The synthesis and metabolism of t-butyl 2-methyl-3-hydroxybutanoate often involve enzymatic catalysis. Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic interactions between a substrate like t-butyl 2-methyl-3-hydroxybutanoate and an enzyme. These simulations can track the movement of every atom in the system over time, providing a detailed picture of the binding process and the catalytic mechanism.

For instance, if t-butyl 2-methyl-3-hydroxybutanoate is a substrate for a lipase, MD simulations could be used to model its entry into the enzyme's active site. The simulations would reveal the key amino acid residues involved in binding the substrate through hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is invaluable for understanding the enzyme's substrate specificity and for designing new enzymes with improved catalytic activity. A recent study on the impact of tert-butyl alcohol on biopharmaceutical formulations utilized MD simulations to understand its denaturing effect, highlighting the propensity of the tert-butyl group to accumulate near certain protein residues. nih.gov

Prediction of Stereoselectivity and Reaction Pathways

The stereochemistry of t-butyl 2-methyl-3-hydroxybutanoate is critical, as different stereoisomers can exhibit distinct biological activities. Computational chemistry can be employed to predict the stereochemical outcome of reactions that produce this molecule. By modeling the transition states of the reaction pathways leading to different stereoisomers, it is possible to determine which pathway has a lower activation energy and is therefore more likely to occur.

Emerging Trends and Future Research Directions

Development of Novel Asymmetric Catalysts for t-Butyl 2-Methyl-3-hydroxybutanoate Synthesis

The precise control of stereochemistry is paramount in the synthesis of t-butyl 2-methyl-3-hydroxybutanoate, which possesses two chiral centers. Consequently, a major thrust of future research lies in the discovery and optimization of novel asymmetric catalysts. While traditional methods may rely on stoichiometric chiral auxiliaries or resolution of racemic mixtures, modern catalysis research is geared towards catalytic asymmetric synthesis, which is inherently more atom-economical and efficient.

Future research is expected to focus on several classes of catalysts:

Chiral Metal Complexes: Homogeneous catalysis using transition metals (like Ruthenium, Rhodium, Iridium) complexed with chiral ligands (e.g., BINAP derivatives) is a powerful tool for asymmetric hydrogenations of β-keto esters to furnish chiral β-hydroxy esters. orgsyn.org Research will likely aim to develop bespoke ligand architectures that are specifically tailored to the steric and electronic demands of t-butyl 2-methyl-3-oxobutanoate, the precursor to the target molecule. The goal is to achieve near-perfect enantioselectivity and diastereoselectivity (>99% ee and dr) under mild conditions.

Organocatalysts: The use of small organic molecules as catalysts has emerged as a vibrant field in asymmetric synthesis. Proline and its derivatives, for instance, are known to catalyze asymmetric aldol (B89426) and Mannich reactions, which can be key steps in constructing the carbon backbone of the target molecule. orgsyn.org Future work will involve designing new bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously, thereby controlling the stereochemical outcome of the C-C bond formation.

Lewis Acid Catalysis: Chiral Lewis acids can activate carbonyl groups towards nucleophilic attack. The development of water-tolerant Lewis acids, such as lanthanide triflates, opens up possibilities for performing these reactions in more environmentally benign solvent systems, including aqueous media. researchgate.net

The table below summarizes representative catalyst systems used for asymmetric synthesis of related hydroxybutanoates, indicating potential avenues for the synthesis of t-butyl 2-methyl-3-hydroxybutanoate.

| Catalyst Type | Catalyst Example | Reaction Type | Precursor Type | Reported Selectivity |

| Metal Complex | Ru(OAc)₂[(R)-BINAP] | Asymmetric Hydrogenation | β-Keto Ester | Up to 98% ee |

| Organocatalyst | Proline Derivatives | Asymmetric Aldol/Mannich | Aldehydes, Imines | High dr and ee |

| Lewis Acid | Ytterbium(III) triflate | Hydroxymethylation | Silyl (B83357) Enol Ether | High Yield |

This table is illustrative of catalyst types applicable to the synthesis of chiral hydroxy esters and does not represent direct synthesis of t-butyl 2-methyl-3-hydroxybutanoate.

Integration with Green Chemistry Principles

The fine chemical industry is under increasing pressure to adopt more sustainable manufacturing processes. The synthesis of t-butyl 2-methyl-3-hydroxybutanoate is an ideal candidate for the application of green chemistry principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

A significant portion of chemical waste is composed of organic solvents. Therefore, reducing or eliminating their use is a key green chemistry goal. Research is moving towards:

Aqueous Synthesis: Performing reactions in water is highly desirable due to its low cost, non-flammability, and environmental benignity. The development of water-stable catalysts is crucial for this approach. For example, certain reduction reactions to form hydroxybutanoates can be performed in aqueous solutions using agents like sodium borohydride, provided the conditions are controlled to maintain stereochemistry. google.com

Solvent-Free Reactions: In some cases, reactions can be run neat, without any solvent, particularly when the starting materials are liquids. This approach can lead to higher reaction rates and simplified product purification.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. mdpi.com This technology is a cornerstone of modern green chemical manufacturing. ajinomoto.com Its application to the synthesis of t-butyl 2-methyl-3-hydroxybutanoate would represent a significant advancement.

Key Advantages of Flow Chemistry:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. ajinomoto.com

Improved Control: Precise control over parameters like temperature, pressure, and residence time leads to higher yields and selectivities. mdpi.com

Scalability: Scaling up a reaction is achieved by running the system for a longer duration or by parallelizing reactors, avoiding the challenges of scaling up batch reactors. ajinomoto.com

Integration: Multiple reaction and purification steps can be integrated into a single continuous sequence, streamlining the manufacturing process. nih.gov

A potential flow process for a precursor could involve pumping starting materials through a heated packed-bed reactor containing a solid-supported catalyst, followed by in-line purification. nih.gov The development of such integrated flow systems is a major direction for future research. goflow.at

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool for green chemistry. Enzymes operate under mild conditions (pH, temperature) in aqueous media and exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral hydroxybutanoates, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are of particular interest. They can reduce a prochiral ketone precursor to the desired chiral alcohol with high enantiomeric excess. rsc.org For example, Saccharomyces cerevisiae has been successfully used for the asymmetric reduction of tert-butyl acetoacetate (B1235776) to (S)-tert-butyl 3-hydroxybutyrate (B1226725). researchgate.net

Future research in this area will concentrate on:

Enzyme Immobilization: Attaching enzymes to a solid support allows for easy separation of the catalyst from the reaction mixture and enhances its stability, enabling reuse over multiple cycles. This is critical for developing cost-effective industrial processes.

Directed Evolution: This powerful technique involves creating libraries of enzyme variants and screening them for improved properties, such as higher activity, enhanced stability, or altered substrate specificity. This allows for the tailoring of biocatalysts specifically for the synthesis of molecules like t-butyl 2-methyl-3-hydroxybutanoate.

| Biocatalyst | Reaction Type | Substrate | Product | Key Findings |

| Saccharomyces cerevisiae B5 | Asymmetric Reduction | tert-Butyl acetoacetate | (S)-tert-butyl 3-hydroxybutyrate | 100% conversion and enantiomeric excess achieved under optimized conditions. researchgate.net |

| Candida Antarctica Lipase B (CAL-B) | Kinetic Resolution | Racemic β-butyrolactone | (R)-β-butyrolactone / (S)-β-hydroxybutyric acid | Efficient separation of enantiomers for stereochemically pure products. google.com |

Chemoenzymatic Cascade Reactions Utilizing t-Butyl 2-Methyl-3-hydroxybutanoate

Chemoenzymatic cascade reactions combine the best of both worlds: the versatility of chemical synthesis and the selectivity of biocatalysis. These multi-step, one-pot processes are highly efficient as they avoid the need for intermediate purification steps, thus saving time, solvents, and resources.

A future research goal is to design cascade reactions that start from simple, achiral precursors and build the t-butyl 2-methyl-3-hydroxybutanoate molecule with full stereocontrol. A hypothetical chemoenzymatic cascade could involve:

Chemical C-C Bond Formation: An initial chemical step, such as a base-catalyzed aldol addition between a ketone and an aldehyde, to construct the basic carbon skeleton of the molecule.

Biocatalytic Stereoselective Reduction: The resulting β-keto ester intermediate is then reduced in the same pot using a highly selective ketoreductase enzyme (or a whole-cell biocatalyst), which sets the stereochemistry of the hydroxyl group. The enzyme's inherent chirality would ensure the formation of the desired (3R) or (3S) configuration.

Dynamic Kinetic Resolution (DYKAT): To control both stereocenters simultaneously, the process could be designed as a dynamic kinetic resolution. Here, a chemical catalyst would racemize the α-carbon (C2) of the keto-ester intermediate, while the enzyme selectively reduces only one of the rapidly interconverting enantiomers, allowing for a theoretical yield of up to 100% of a single diastereomer. rsc.org

The development of compatible chemical and biological catalysts that can function effectively in the same reaction vessel is a key challenge and an active area of research. Successful implementation of such cascades would represent a paradigm shift in the efficient and sustainable synthesis of complex chiral molecules like t-butyl 2-methyl-3-hydroxybutanoate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.